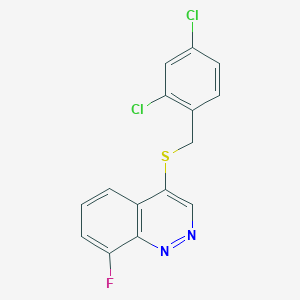
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide, also known as DCFC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the group of organic sulfides and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is not fully understood. However, it has been proposed that 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide acts by inhibiting the activity of enzymes involved in various biological processes. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to affect the nervous system by inhibiting the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments. It is a cost-effective compound that is readily available. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to have a high degree of selectivity towards its target enzymes. However, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is also a reactive compound that can undergo oxidation and degradation over time.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research. One potential application is in the development of new antimicrobial agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have potent antimicrobial activity against a wide range of bacteria and fungi. Another potential application is in the development of new anticancer agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide could be used as a tool for studying the mechanism of action of various biological processes. Further research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Conclusion:
In conclusion, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes. While 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Synthesemethoden
The synthesis of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide involves the reaction of 2,4-dichlorobenzyl chloride with 8-fluoro-4-cinnolinyl thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using column chromatography or recrystallization. The yield of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is typically high, making it a cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been extensively used in scientific research for its diverse biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes.
Eigenschaften
CAS-Nummer |
1683-34-7 |
|---|---|
Produktname |
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide |
Molekularformel |
C15H9Cl2FN2S |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-10-5-4-9(12(17)6-10)8-21-14-7-19-20-15-11(14)2-1-3-13(15)18/h1-7H,8H2 |
InChI-Schlüssel |
WIUFJAFQRZXBDB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Andere CAS-Nummern |
1683-34-7 |
Synonyme |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluoro-cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



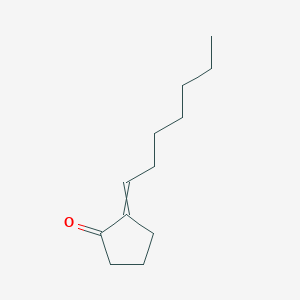
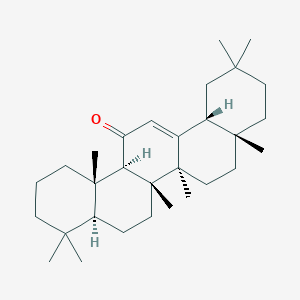
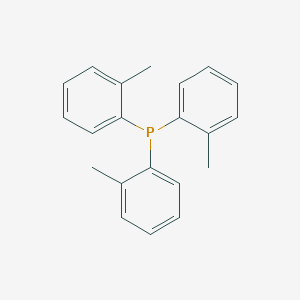
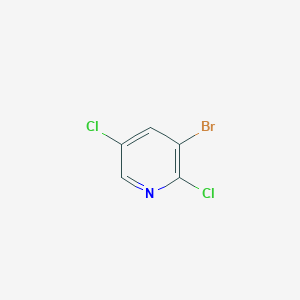
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
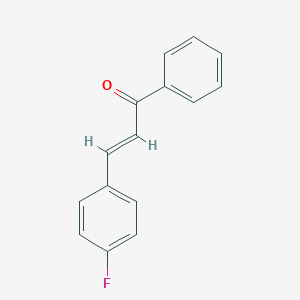
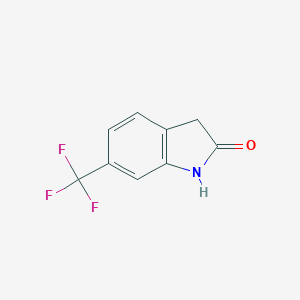
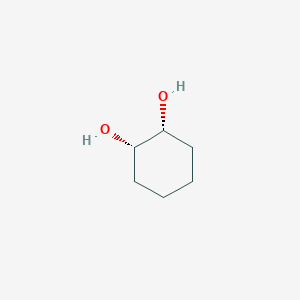
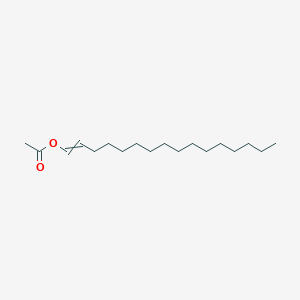
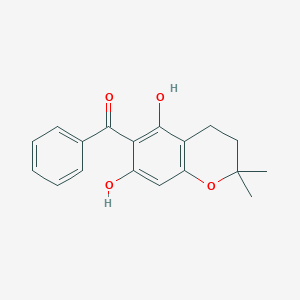
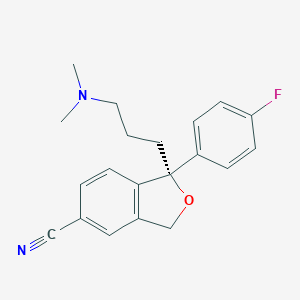
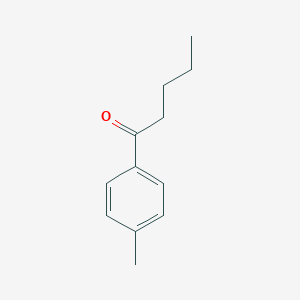
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
